5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one
Overview
Description
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a keto group at the 3-position.
Mechanism of Action
Target of Action
A similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-one, has been used to prepare a congener of trazodone, which is a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine . This suggests that 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one may also interact with serotonin receptors or transporters.
Mode of Action
If it acts similarly to the congener of Trazodone, it may inhibit the reuptake of serotonin, increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission .
Result of Action
If it acts similarly to the congener of Trazodone, it may result in enhanced serotonergic neurotransmission .
Preparation Methods
The synthesis of 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . Industrial production methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohol derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and potassium carbonate.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Scientific Research Applications
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as in the creation of novel polymers.
Comparison with Similar Compounds
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other triazolopyridine derivatives, such as:
6-Bromo-1,2,4-triazolo[4,3-a]pyridine: Similar in structure but lacks the keto group at the 3-position.
3-Hydroxytriazolo[4,3-a]pyridine: Contains a hydroxyl group instead of a keto group at the 3-position.
1,2,4-Triazolo[1,5-a]pyridine: A different isomer with the triazole ring fused at different positions on the pyridine ring.
Properties
IUPAC Name |
5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXABJKQENXEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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